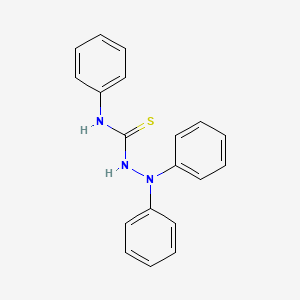

Hydrazinecarbothioamide, N,2,2-triphenyl-

Description

General Significance and Academic Relevance of Thiosemicarbazide (B42300) Derivatives in Contemporary Chemical Research

Thiosemicarbazide derivatives represent a class of organic compounds of significant interest in modern chemical and pharmaceutical research. wisdomlib.org Characterized by a core structure containing hydrazine (B178648) and thiourea (B124793) moieties, these molecules are recognized for their remarkable versatility. wisdomlib.orgresearchgate.net They serve as potent intermediates and valuable building blocks for the synthesis of a wide array of heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are themselves important pharmacophores. nih.govnih.govarkat-usa.org

The academic relevance of thiosemicarbazides is profoundly linked to their diverse and often potent biological activities. scispace.com Research has consistently demonstrated their potential as anticancer, antimicrobial, antiviral, antifungal, and antioxidant agents. researchgate.netnih.gov This wide spectrum of activity is attributed to the presence of nitrogen and sulfur atoms, which can act as key pharmacophoric features and coordinate with metal ions in biological systems. researchgate.net Consequently, thiosemicarbazide derivatives are extensively studied in medicinal chemistry to develop new therapeutic agents. nih.govjocpr.com Their ability to form stable complexes with various transition metals also makes them important ligands in coordination chemistry, leading to materials with unique catalytic, magnetic, and electronic properties. researchgate.net

Table 1: Reported Biological Activities of Thiosemicarbazide Derivatives

| Biological Activity | Description | Reference Index |

|---|---|---|

| Anticancer/Antitumor | Inhibition of cancer cell proliferation. | researchgate.netscispace.com |

| Antibacterial | Activity against various strains of bacteria. | researchgate.netnih.gov |

| Antiviral | Inhibition of viral replication, notably demonstrated by isatin-3-thiosemicarbazone against smallpox. | researchgate.netnih.gov |

| Antifungal | Efficacy against fungal pathogens. | researchgate.netnih.gov |

| Antioxidant | Capacity to neutralize harmful free radicals. | nih.govscispace.com |

| Antitubercular | Activity against Mycobacterium bovis. | nih.govscispace.com |

Rationale for In-Depth Research on N,2,2-Triphenyl-Substituted Hydrazinecarbothioamides

The specific focus on Hydrazinecarbothioamide, N,2,2-triphenyl- stems from a rational design approach in medicinal and materials chemistry. The introduction of three phenyl groups at distinct positions on the hydrazinecarbothioamide scaffold is hypothesized to impart unique properties.

Steric and Conformational Effects: The two phenyl groups attached to the alpha-carbon (the C2 position of the hydrazine moiety) create significant steric bulk. This bulk can rigidly influence the molecule's three-dimensional conformation, restricting bond rotation and potentially locking it into a specific shape that could enhance its interaction with a biological target.

Electronic Modulation: The N-phenyl group attached to the thioamide nitrogen directly influences the electronic properties of the C=S (thione) bond and the adjacent nitrogen atoms. Aromatic rings can donate or withdraw electron density, thereby modulating the molecule's reactivity, coordination ability, and hydrogen bonding capacity.

Lipophilicity and Bioavailability: The presence of three phenyl rings significantly increases the lipophilicity (fat-solubility) of the molecule compared to simpler, unsubstituted thiosemicarbazides. This property is critical in drug design as it can affect how the compound is absorbed, distributed, and transported across biological membranes.

Investigating this specific triphenyl derivative allows researchers to explore the combined impact of these steric, electronic, and lipophilic modifications on the compound's chemical behavior and biological activity, providing valuable insights for structure-activity relationship (SAR) studies.

Historical Context and Evolution of Research on Triphenylthiosemicarbazide Derivatives

The study of thiosemicarbazide derivatives has a rich history spanning over half a century. scispace.com Early research was spurred by landmark discoveries, such as the finding that 1-methylisatin-3-thiosemicarbazone (Marboran) was effective in treating smallpox. nih.gov This success catalyzed a broad investigation into the synthesis and biological screening of a vast number of thiosemicarbazone analogues.

The evolution of this research field has followed a logical progression:

Initial Synthesis and Screening: The initial phase focused on synthesizing the basic thiosemicarbazide and thiosemicarbazone scaffolds by condensing thiosemicarbazide with various aldehydes and ketones. nih.govjocpr.com

Systematic Derivatization: Subsequently, researchers began systematically modifying the core structure by introducing different substituents on the terminal nitrogen (N4 position) and the aldehyde/ketone moiety. This allowed for the exploration of how different functional groups influenced activity.

Advanced Structural Complexity: More recently, research has moved towards synthesizing more structurally complex and sterically hindered derivatives, such as those with multiple aromatic substituents like the triphenyl variant. This progression is driven by the desire to fine-tune biological activity, improve target specificity, and understand the nuanced effects of three-dimensional structure on function. While specific historical accounts of N,2,2-triphenyl- derivatives are not extensively documented in initial surveys, their study represents a contemporary stage in the ongoing evolution of thiosemicarbazide chemistry, building upon decades of foundational research.

Overview of Key Academic Research Trajectories for Hydrazinecarbothioamide, N,2,2-triphenyl-

Based on the extensive literature for related compounds, the primary academic research trajectories for Hydrazinecarbothioamide, N,2,2-triphenyl- can be outlined as follows:

Synthetic Methodologies: A primary focus is the development of efficient and high-yield synthetic routes. This typically involves the condensation reaction between a suitably substituted hydrazine, such as 2,2-diphenylhydrazine, and phenyl isothiocyanate. researchgate.net Optimizing reaction conditions to manage the steric hindrance from the phenyl groups is a key chemical challenge. researchgate.net

Structural Elucidation and Conformational Analysis: A critical research area is the precise determination of the molecule's three-dimensional structure. Techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are fundamental for confirming the chemical identity. nih.govnih.gov Single-crystal X-ray diffraction would be the definitive method to analyze its solid-state conformation, bond angles, and intermolecular interactions like hydrogen bonding or π–π stacking, which are crucial for understanding its properties. nih.govresearchgate.netresearchgate.net

Biological and Pharmacological Evaluation: A major trajectory involves screening the compound for a wide range of biological activities. Drawing from the known properties of the thiosemicarbazide class, this would include assays for anticancer, antibacterial, antifungal, and antioxidant efficacy. scispace.comnih.gov The unique triphenyl substitution pattern makes it a candidate for novel mechanisms of action.

Coordination Chemistry and Metal Complexation: The sulfur and multiple nitrogen atoms in the molecule make it an excellent candidate as a ligand for forming transition metal complexes. jocpr.comresearchgate.net Research in this area would involve reacting the compound with various metal salts (e.g., copper, nickel, zinc) and characterizing the resulting complexes. These metal complexes often exhibit enhanced or entirely different biological activities compared to the parent ligand. ajol.info

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Hydrazinecarbothioamide, N,2,2-triphenyl- |

| Thiosemicarbazide |

| 1,2,4-Triazole |

| 1,3,4-Thiadiazole |

| Phenyl isothiocyanate |

| 2,2-Diphenylhydrazine |

| 1-Methylisatin-3-thiosemicarbazone (Marboran) |

| 2-[2-(hydroxyimino)-1-phenylpropylidene]-N-phenylhydrazinecarbothioamide |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(N-phenylanilino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3S/c23-19(20-16-10-4-1-5-11-16)21-22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZXGAJQXDYDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359559 | |

| Record name | Hydrazinecarbothioamide, N,2,2-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15973-74-7 | |

| Record name | Hydrazinecarbothioamide, N,2,2-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for Hydrazinecarbothioamide, N,2,2 Triphenyl

Established and Novel Synthetic Pathways for N,2,2-Triphenylhydrazinecarbothioamide

The primary synthetic route to N,2,2-triphenylhydrazinecarbothioamide, in line with the general synthesis of thiosemicarbazides, involves the condensation of a substituted hydrazine (B178648) with an isothiocyanate.

Condensation Reactions and Optimization of Reaction Parameters

The most established method for the synthesis of N,2,2-triphenylhydrazinecarbothioamide is the condensation reaction between 1,1-diphenylhydrazine (B1198277) and phenyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbon of the isothiocyanate.

The reaction is typically carried out in a suitable organic solvent, with reaction parameters such as temperature, solvent, and reaction time being optimized to maximize the yield and purity of the product. While specific experimental data for the synthesis of N,2,2-triphenylhydrazinecarbothioamide is not extensively documented in the literature, a general procedure can be inferred from the synthesis of analogous compounds.

Table 1: Hypothetical Reaction Parameters for the Synthesis of N,2,2-Triphenylhydrazinecarbothioamide

| Parameter | Condition | Rationale |

| Reactants | 1,1-Diphenylhydrazine, Phenyl Isothiocyanate | Key building blocks for the target molecule. |

| Solvent | Ethanol, Acetonitrile, or Dichloromethane | Provides a suitable medium for the reaction and can influence reaction rates. |

| Temperature | Room Temperature to Reflux | The reaction is often exothermic but may require heating to go to completion. |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the reaction temperature. |

| Catalyst | Generally not required | The nucleophilicity of the hydrazine is typically sufficient for the reaction to proceed. |

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture, or by removal of the solvent under reduced pressure followed by purification techniques such as recrystallization or column chromatography.

Mechanistic Studies of Reaction Pathways

The formation of N,2,2-triphenylhydrazinecarbothioamide follows a well-established mechanism for the reaction of hydrazines with isothiocyanates. The reaction is initiated by the nucleophilic attack of the primary amino group of 1,1-diphenylhydrazine on the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This results in the formation of a zwitterionic intermediate. Subsequent proton transfer from the nitrogen atom to the sulfur atom leads to the formation of the stable N,2,2-triphenylhydrazinecarbothioamide product. The lone pair of electrons on the nitrogen atom of the hydrazine is crucial for initiating the reaction.

Exploration of Alternative Synthetic Routes (e.g., from Phenylhydrazine and Isothiocyanates)

An alternative, though less direct, synthetic pathway could involve starting from phenylhydrazine. However, this would necessitate the prior synthesis of a diphenyl-substituted isothiocyanate, which is a more complex precursor. Therefore, the reaction of 1,1-diphenylhydrazine with phenyl isothiocyanate remains the more straightforward and commonly employed method for accessing N,2,2-triphenylhydrazinecarbothioamide and its analogs.

Strategies for Derivatization and Functionalization of Hydrazinecarbothioamide, N,2,2-triphenyl-

The N,2,2-triphenylhydrazinecarbothioamide scaffold possesses several reactive sites that can be targeted for derivatization and functionalization, leading to a wide array of novel compounds with potentially interesting chemical and biological properties.

N-Substitution Reactions and Their Synthetic Implications

The nitrogen atoms within the hydrazinecarbothioamide core can be subjected to substitution reactions. For instance, the remaining N-H proton can be deprotonated with a suitable base to generate a nucleophilic nitrogen atom, which can then be reacted with various electrophiles. This allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. Such modifications can have significant implications for the compound's biological activity and physical properties.

Cyclization Reactions Leading to Heterocyclic Frameworks

Hydrazinecarbothioamide derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. The presence of the thioamide and hydrazine moieties allows for intramolecular cyclization reactions, often in the presence of a suitable coupling partner, to form five- or six-membered heterocyclic rings.

Table 2: Examples of Heterocyclic Frameworks from Hydrazinecarbothioamide Derivatives

| Reactant | Resulting Heterocycle | General Conditions |

| α-Haloketones | Thiazoles | Base-catalyzed condensation |

| Dicarbonyl compounds | Pyrazoles, Triazines | Acid or base-catalyzed condensation |

| Isothiocyanates | Thiadiazoles | Thermal or base-catalyzed cyclization |

These cyclization reactions significantly expand the chemical space accessible from N,2,2-triphenylhydrazinecarbothioamide, providing a pathway to complex molecular architectures with potential applications in various fields of chemistry.

Green Chemistry Principles Applied to the Synthesis of Hydrazinecarbothioamide, N,2,2-triphenyl-

The application of green chemistry to the synthesis of hydrazinecarbothioamides focuses on improving efficiency and environmental compatibility compared to traditional methods, which often involve prolonged reaction times and the use of volatile organic solvents. ajol.info Key green approaches include solvent-free reactions, the use of alternative energy sources like microwave irradiation and mechanochemical force, and the avoidance of catalysts where possible. ajol.infoorganic-chemistry.org These methods not only align with environmental goals but also frequently result in higher yields, shorter reaction times, and simpler product purification. arkat-usa.orgresearchgate.net

Solvent-free synthesis represents a significant advancement in green chemistry, directly addressing the environmental and safety concerns associated with traditional solvent use. One prominent solvent-free technique is mechanochemistry, which utilizes mechanical force, such as grinding or milling, to induce chemical reactions between solid reactants. rsc.orgrsc.org This method is particularly effective for condensation reactions, such as the formation of thiosemicarbazones (a subset of hydrazinecarbothioamides) from a thiosemicarbazide (B42300) and a carbonyl compound.

The advantages of this approach are numerous:

Waste Reduction: Eliminates the need for solvents, thereby preventing pollution and reducing disposal costs.

High Efficiency: Reactions often proceed to completion, providing quantitative or near-quantitative yields. arkat-usa.org

Purity: The resulting products are often of high purity, minimizing the need for complex purification steps like column chromatography. arkat-usa.org

Mild Conditions: These reactions are typically conducted at room temperature, reducing energy consumption. arkat-usa.org

While specific data for the mechanochemical synthesis of Hydrazinecarbothioamide, N,2,2-triphenyl- is not available, the results from analogous compounds demonstrate the potential of this methodology. The table below, derived from research on related thiosemicarbazones, illustrates the typical outcomes of solvent-free grinding methods.

Table 1: Research Findings for Solvent-Free Synthesis of Representative Hydrazinecarbothioamide Derivatives

Disclaimer: The following data is for analogous thiosemicarbazone compounds synthesized via mechanochemical methods and is presented to illustrate the potential efficacy of the technique for the target compound.

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide + 3-Methoxysalicylaldehyde | Grinding on Silica (B1680970) Gel | 2-3 min | 82-89% | ajol.inforesearchgate.net |

| Thiosemicarbazide + 4-Bromo-3-methoxysalicylaldehyde | Grinding on Silica Gel | 2-3 min | 82-89% | ajol.inforesearchgate.net |

Microwave-assisted synthesis has emerged as a powerful tool in green organic chemistry, offering dramatic reductions in reaction times and often improving product yields. organic-chemistry.orgresearchgate.net This technique utilizes microwave energy to heat reactants directly and efficiently, often obviating the need for a catalyst. For the synthesis of hydrazinecarbothioamide derivatives, this typically involves the condensation of a substituted hydrazine or thiosemicarbazide with a carbonyl compound or isothiocyanate. ajol.infoeurjchem.com

The key benefits of this approach include:

Speed: Reactions that take several hours under conventional heating can often be completed in a matter of minutes. ajol.infoorganic-chemistry.org

Energy Efficiency: Microwaves provide targeted heating of the reaction mixture, which is more energy-efficient than conventional oil baths or hot plates.

Higher Yields: The rapid and efficient heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. ajol.info

Catalyst-Free Conditions: The high energy input from microwaves can often overcome the activation energy barrier without the need for a chemical catalyst, simplifying the reaction and purification process. organic-chemistry.orgresearchgate.net

Studies on the synthesis of various hydrazinecarbothioamide derivatives have successfully employed solvent-free, catalyst-free, and microwave-assisted conditions. For instance, the reaction between salicylaldehyde (B1680747) derivatives and thiosemicarbazide on a silica gel support proceeds rapidly under microwave irradiation to afford the corresponding products in high yields. ajol.inforesearchgate.net

Table 2: Research Findings for Microwave-Assisted Synthesis of Representative Hydrazinecarbothioamide Derivatives

Disclaimer: The following data is for analogous hydrazinecarbothioamide compounds and is presented to illustrate the potential efficacy of the technique for the target compound.

| Reactants | Method | Power/Temp | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methoxysalicylaldehyde + Thiosemicarbazide | Microwave, Solvent-Free | 800 W | 2-3 min | 82-89% | ajol.inforesearchgate.net |

| 4-Phenylthiosemicarbazide + Aromatic Aldehydes | Microwave Irradiation | Not Specified | Not Specified | High | eurjchem.com |

Advanced Structural Elucidation of Hydrazinecarbothioamide, N,2,2 Triphenyl and Its Derivatives

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

The molecular geometry of hydrazinecarbothioamide derivatives is characterized by the core thiosemicarbazone framework. X-ray diffraction studies on related compounds provide a clear picture of the expected bond parameters. For instance, in derivatives like (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide, the C=S bond distance is typically around 1.698 (2) Å. nih.gov The azomethine C=N bond, which often adopts an E configuration, and the N-N single bond are also key features. In N-(pyridin-2-yl)hydrazinecarbothioamide, the molecule crystallizes as the thione tautomer. researchgate.net The analysis of various derivatives reveals that bond lengths can indicate extensive electron delocalization throughout the molecule. nih.gov

Below is a table summarizing typical bond lengths observed in hydrazinecarbothioamide derivatives, which would be expected to be similar in Hydrazinecarbothioamide, N,2,2-triphenyl-.

| Bond | Typical Bond Length (Å) | Source(s) |

| C=S | 1.680 - 1.698 | nih.govnih.gov |

| C=N (imine) | 1.27 - 1.29 | scirp.org |

| C-N (thioamide) | 1.323 - 1.354 | nih.govresearchgate.net |

| N-N | 1.354 - 1.452 | nih.govresearchgate.net |

| C-C (aromatic) | ~1.39 (average) | researchgate.net |

This table is interactive. Click on headers to sort.

The conformation of hydrazinecarbothioamide derivatives is largely defined by the torsional or dihedral angles between different planar fragments of the molecule. A crucial aspect is the configuration around the C=N double bond, which is predominantly observed in the E conformation in most crystal structures. nih.gov The planarity of the molecule is another important factor. In many derivatives, the hydrazinecarbothioamide unit is nearly planar. However, attached aryl rings are often twisted out of this plane. For example, in (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide, the dihedral angle between the benzene (B151609) ring and the mean plane of the hydrazinecarbothioamide unit is 14.54 (11)°. nih.gov In another derivative, (E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide, this dihedral angle is 14.88 (10)°. researchgate.net These twists are often the result of steric hindrance and intramolecular interactions.

| Torsional Angle Description | Typical Value (°) | Significance | Source(s) |

| Dihedral angle (Aryl ring vs. Hydrazinecarbothioamide plane) | 5 - 15 | Describes the twist of the phenyl group | nih.govresearchgate.net |

| C=N-N-C (Backbone) | ~180 (trans) | Defines the planarity of the molecular backbone | researchgate.net |

| N-N-C=S (Thioamide) | ~0 or ~180 | Indicates cis/trans conformation of the group | scirp.orgnih.gov |

This table is interactive. Click on headers to sort.

The way molecules arrange themselves in a crystal is governed by a network of non-covalent interactions, known as supramolecular interactions. For hydrazinecarbothioamide derivatives, hydrogen bonding is a dominant force in building the crystal lattice. scispace.com The N-H groups of the hydrazine (B178648) and amide moieties are excellent hydrogen bond donors, while the sulfur atom of the thione group and nitrogen atoms are effective acceptors. This leads to the frequent formation of robust hydrogen-bonding motifs, such as the R²₂(8) ring motif, where two molecules form a dimer through a pair of N—H⋯S hydrogen bonds. researchgate.net Intramolecular hydrogen bonds, like O—H⋯N or N—H⋯N, are also common, particularly when suitable functional groups are present, and they help to stabilize the molecular conformation. nih.govresearchgate.netnih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov These different forms, or polymorphs, can arise from variations in crystallization conditions and can have different physical properties. This phenomenon is plausible for complex molecules like Hydrazinecarbothioamide, N,2,2-triphenyl- due to the flexibility of the molecule and the variety of possible intermolecular interactions. Different polymorphs will exhibit unique crystal packing architectures, for instance, forming layered structures, herringbone patterns, or complex three-dimensional networks. mdpi.com The packing is a result of the interplay between hydrogen bonds, aromatic stacking, and other van der Waals forces, which seek to achieve the most thermodynamically stable arrangement. The study of polymorphism is critical as different crystal forms can impact a compound's stability and solubility. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for identifying the functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, and an IR spectrum provides a unique "fingerprint" of the molecule.

The FTIR spectrum of a hydrazinecarbothioamide derivative provides clear evidence for its key functional groups. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups typically appear as sharp to broad bands in the region of 3100-3500 cm⁻¹. The C=N (imine) stretching vibration is observed in the 1580-1620 cm⁻¹ range. scirp.orgajol.info A band of particular diagnostic importance is the C=S (thione) stretching vibration, which usually appears in the 1235-1275 cm⁻¹ region, although its position can be coupled with other vibrations. scirp.orgajol.info The presence of phenyl groups would be confirmed by C=C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹.

The table below lists the characteristic FTIR absorption bands for hydrazinecarbothioamide derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source(s) |

| ν(N-H) stretch | 3134 - 3448 | scirp.orgajol.info |

| ν(C-H) aromatic | > 3000 | scirp.org |

| ν(C=N) imine | 1587 - 1610 | scirp.orgajol.info |

| ν(C=C) aromatic | 1441 - 1553 | scirp.orgresearchgate.net |

| ν(C=S) thione | 1235 - 1271 | scirp.orgajol.info |

| ν(N-N) | ~1050 | scirp.org |

This table is interactive. Click on headers to sort.

Raman Spectroscopy and Normal Mode Analysis

Key vibrational modes expected for this compound include:

Thioamide (C=S) Stretching: The C=S stretching vibration is a particularly informative band for thioamides and is expected to appear in the 850-600 cm⁻¹ region. Its precise position can be sensitive to the electronic environment and hydrogen bonding.

N-H Vibrations: The N-H stretching modes of the hydrazine and amide-like nitrogen atoms would typically be found in the high-frequency region of the spectrum, approximately 3400-3100 cm⁻¹. N-H bending modes would appear at lower frequencies.

Aromatic Ring Vibrations: The three phenyl groups would give rise to a set of characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring (typically 1600-1450 cm⁻¹), and the aromatic ring "breathing" mode, which is a symmetric expansion and contraction of the ring, often seen near 1000 cm⁻¹.

C-N Stretching: Vibrations associated with the various C-N bonds in the molecule would appear in the 1400-1200 cm⁻¹ range.

Normal Mode Analysis , a computational method typically employing Density Functional Theory (DFT), is essential for the definitive assignment of these vibrational bands. nih.gov This analysis calculates the theoretical vibrational frequencies and the nature of the atomic motions for each mode. By comparing the computed spectrum with the experimental Raman data, a confident assignment of complex spectral features can be achieved, providing a deeper understanding of the molecule's structural dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete mapping of the proton and carbon framework of Hydrazinecarbothioamide, N,2,2-triphenyl-.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

Analysis of the ¹H and ¹³C NMR spectra provides foundational information about the electronic environment of each atom and the connectivity between them.

¹H NMR Spectrum: The proton spectrum would reveal signals corresponding to the distinct types of protons in the molecule.

Aromatic Protons: The protons on the three phenyl rings would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The signals would likely appear as complex multiplets due to spin-spin coupling between adjacent protons.

N-H Protons: The protons attached to the nitrogen atoms (N-H) would likely appear as broad singlets. Their chemical shifts are highly variable and depend on factors like solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

Methine Proton: The single proton on the carbon bearing the two phenyl groups (-CH(Ph)₂) would appear as a singlet, likely in the δ 4.0-5.0 ppm range.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon skeleton.

Thioamide Carbon (C=S): This carbon is highly deshielded and would be expected to resonate at a very low field, typically in the δ 180-200 ppm range.

Aromatic Carbons: The carbons of the three phenyl rings would produce a cluster of signals in the δ 120-150 ppm region. The distinct chemical shifts for the ipso-, ortho-, meta-, and para- carbons can provide insight into the electronic effects of the substituents.

Aliphatic Carbon: The methine carbon (-C H(Ph)₂) would appear at a higher field, typically in the δ 50-70 ppm range.

The following table outlines the expected chemical shifts for Hydrazinecarbothioamide, N,2,2-triphenyl-.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| Aromatic C-H | 7.0 - 8.0 | 120 - 150 | Complex multiplets (¹H); Multiple signals (¹³C) |

| N-H | Variable | N/A | Broad singlets, solvent dependent |

| Methine (-CH(Ph)₂) | 4.0 - 5.0 | 50 - 70 | Singlet (¹H) |

| Thioamide (C=S) | N/A | 180 - 200 | Key structural marker |

Coupling Constant Analysis would further refine the structure by confirming the spatial relationships between protons, particularly the ortho, meta, and para couplings within the aromatic rings. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For Hydrazinecarbothioamide, N,2,2-triphenyl-, COSY would be used to trace the connectivity of protons within each of the three separate phenyl rings, confirming their individual spin systems. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon atom in the aromatic rings and the methine position. core.ac.uk

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

Molecules are not static, and Dynamic NMR (DNMR) studies are employed to investigate internal motions, such as bond rotations, that occur on the NMR timescale. nih.gov In Hydrazinecarbothioamide, N,2,2-triphenyl-, several rotational processes could be active.

A key area of interest is the rotation around the C-N bond of the thioamide group. This bond possesses significant partial double-bond character, which can hinder free rotation and lead to the existence of different rotational isomers (rotamers) at low temperatures.

By acquiring NMR spectra over a range of temperatures, these dynamic processes can be studied. nih.govmdpi.com At low temperatures where rotation is slow, separate signals for each rotamer might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. nih.govmdpi.com

From the temperature at which coalescence occurs and the frequency separation of the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable quantitative data on the molecule's conformational stability and flexibility. For related thioamides, these rotational barriers are often found to be in the range of 13-23 kcal/mol. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for elucidating its structure by analyzing its fragmentation patterns. youtube.com HRMS provides mass measurements with very high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the molecular formula.

For Hydrazinecarbothioamide, N,2,2-triphenyl- (C₂₀H₁₉N₃S), the expected exact mass of the neutral molecule is 345.1300 g/mol . In the mass spectrum, one would expect to observe the protonated molecule, [M+H]⁺, at m/z 346.1378.

Upon collisional activation (in MS/MS experiments), the ion will break apart in a predictable manner, providing clues to its structure. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

Plausible fragmentation pathways include:

Cleavage of the N-C(Ph)₂ bond: This would be a highly favorable pathway, leading to the formation of the very stable diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167.0861.

N-N Bond Cleavage: The weak N-N bond could cleave, leading to various fragment ions.

Fragmentation of the Thioamide Core: Loss of neutral fragments such as hydrogen sulfide (B99878) (H₂S) or the thioformyl (B1219250) radical (•CHS) could occur.

Loss of a Phenyl Group: Cleavage resulting in the loss of a phenyl radical (•C₆H₅) is also a possible pathway.

The following table details some of the key plausible fragments that could be observed in the high-resolution mass spectrum.

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₂₀H₂₀N₃S⁺ | 346.1378 |

| [M - C₆H₅]⁺ | C₁₄H₁₅N₃S⁺ | 273.0987 |

| [CH(C₆H₅)₂]⁺ | C₁₃H₁₁⁺ | 167.0861 |

| [M - CH(C₆H₅)₂]⁺ | C₇H₈N₃S⁺ | 182.0440 |

By carefully analyzing these high-resolution fragmentation patterns, researchers can piece together the molecular structure, confirming the connectivity proposed by NMR and other spectroscopic methods. nih.govkobv.de

Electronic Structure and Spectroscopic Properties of Hydrazinecarbothioamide, N,2,2 Triphenyl

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The study of how Hydrazinecarbothioamide, N,2,2-triphenyl- interacts with ultraviolet and visible light is crucial for understanding its electronic properties. This is primarily investigated through UV-Vis spectroscopy, which measures the absorption of light at different wavelengths.

Analysis of Absorption Maxima and Molar Absorptivity

At present, specific experimental data regarding the absorption maxima (λmax) and molar absorptivity (ε) for Hydrazinecarbothioamide, N,2,2-triphenyl- are not available in published literature. For related hydrazinecarbothioamide derivatives, UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the molecule. For instance, N-phenylhydrazine-1,2-bis(carbothioamide) in DMSO shows absorption maxima at 305 nm and 315 nm. scispace.com Similarly, nickel(II) complexes of other thiosemicarbazone derivatives show absorption bands around 269 nm and 328 nm, which are attributed to π→π* transitions of the conjugated systems and n→π* intraligand charge transfer transitions, respectively. nih.gov The presence of multiple phenyl groups in N,2,2-triphenyl-hydrazinecarbothioamide is expected to result in complex spectra with high molar absorptivity due to the extended π-conjugation.

Table 1: Illustrative UV-Vis Absorption Data for Related Hydrazinecarbothioamide Compounds

| Compound | Solvent | Absorption Maxima (λmax) (nm) | Reference |

| N1-phenylhydrazine-1,2-bis(carbothioamide) | DMSO | 305, 315 | scispace.com |

| bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ2N2, S}nickel(II) | Not Specified | 269, 328 | nih.gov |

Note: This table is for illustrative purposes to show typical spectral regions for this class of compounds, as specific data for Hydrazinecarbothioamide, N,2,2-triphenyl- is not available.

Solvatochromism and Environmental Effects on Electronic Spectra

The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound changes with the polarity of the solvent, provides valuable information about the electronic ground and excited states. While there is no specific data on the solvatochromic behavior of Hydrazinecarbothioamide, N,2,2-triphenyl-, studies on similar compounds suggest that the electronic spectra of hydrazinecarbothioamide derivatives can be influenced by the solvent environment. This is due to differential solvation of the ground and excited states, which can alter the energy gap between them. For instance, the electronic absorption spectra of some Schiff bases derived from hydrazinecarbothioamide have been studied in various organic solvents, indicating sensitivity to solvent polarity. researchgate.net

Photophysical Properties and Fluorescence Behavior

The photophysical properties of a molecule, such as its ability to emit light after absorption, are key to understanding its potential applications in areas like sensing and imaging.

Excitation and Emission Spectra Analysis

Detailed experimental data on the excitation and emission spectra of Hydrazinecarbothioamide, N,2,2-triphenyl- are currently not documented in scientific literature. Generally, fluorescent compounds in this family, when excited at a wavelength corresponding to an absorption band, will emit light at a longer wavelength (a phenomenon known as Stokes shift). The shape and position of the emission peak can provide insights into the structure of the excited state. For some thiosemicarbazone derivatives, fluorescence is a known property, often influenced by the molecular structure and the presence of metal ions. researchgate.net

Quantum Yield Determination and Luminescence Mechanisms

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. There is no reported fluorescence quantum yield for Hydrazinecarbothioamide, N,2,2-triphenyl-. The determination of quantum yield is typically performed by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. rsc.org The luminescence mechanism of related compounds can involve processes such as intramolecular charge transfer (ICT), which can be highly sensitive to the molecular environment. researchgate.net

Theoretical Investigation of Electronic Structure and Frontier Molecular Orbitals

Computational chemistry provides a powerful tool to investigate the electronic structure of molecules where experimental data is scarce. Methods like Density Functional Theory (DFT) are commonly used to calculate molecular orbitals and predict spectroscopic properties. chemrxiv.org

For Hydrazinecarbothioamide, N,2,2-triphenyl-, no specific theoretical studies have been published. However, computational analyses of related hydrazinecarbothioamide derivatives have provided insights into their electronic properties. nih.govmdpi.com Such studies typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and the electronic transition energies of the molecule. ias.ac.in In many organic molecules, the HOMO is associated with electron-donating parts of the molecule, while the LUMO is located on the electron-accepting regions. For hydrazinecarbothioamides, the HOMO is often localized on the sulfur and nitrogen atoms of the thiosemicarbazide (B42300) moiety, while the LUMO can be distributed over the aromatic rings. ias.ac.in

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. mdpi.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap indicates that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. researchgate.net This suggests that charge transfer interactions can easily occur within the molecule.

A large HOMO-LUMO gap implies high kinetic stability and lower chemical reactivity, characterizing a "hard" molecule. mdpi.comresearchgate.net

In a computational study of the related Benzophenone N(4)-methyl-N(4)-phenyl Thiosemicarbazone using DFT at the B3LYP/6-311++G(d,p) level, the HOMO and LUMO distributions were calculated. The energy gap between these orbitals is a key determinant of the molecule's potential bioactivity and polarizability.

Table 1: Frontier Molecular Orbital (FMO) Properties (Note: The following data is illustrative and based on general findings for related compounds, not specific to Hydrazinecarbothioamide, N,2,2-triphenyl-)

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

Electrostatic Potential Surface Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP surface illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's size, shape, and how it will interact with other species.

The MEP is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are favorable for electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green: Denotes areas with zero or neutral potential.

For the related Benzophenone N(4)-methyl-N(4)-phenyl Thiosemicarbazone, MEP analysis revealed that the most negative potential (red region) is concentrated around the sulfur atom of the thiosemicarbazone group. This suggests the sulfur atom is a primary site for electrophilic interactions. Conversely, the most positive potential (blue region) is typically located around hydrogen atoms. Such maps are crucial in drug design for optimizing the electrostatic interactions between a ligand and its protein target.

Table 2: Molecular Electrostatic Potential (MEP) Color-Coding Interpretation (Note: This table provides a general interpretation of MEP maps for this class of compounds.)

| Color | Potential | Significance |

|---|---|---|

| Red | Most Negative | Electron-rich region, susceptible to electrophilic attack |

| Orange/Yellow | Slightly Negative | Region of moderate electron density |

| Green | Neutral | Zero potential region |

| Blue | Most Positive | Electron-poor region, susceptible to nucleophilic attack |

Coordination Chemistry and Ligand Behavior of Hydrazinecarbothioamide, N,2,2 Triphenyl

Structural Analysis of Coordination Compounds of Hydrazinecarbothioamide, N,2,2-triphenyl-

Single Crystal X-ray Crystallography of Metal Complexes

For thiosemicarbazone complexes, crystallographic studies consistently show that the ligand typically binds to the metal ion in a bidentate fashion through the sulfur atom of the thiocarbonyl group and the azomethine nitrogen atom. researchgate.netresearchgate.net Deprotonation of the hydrazine (B178648) N-H proton often occurs upon coordination, leading to a tautomeric shift from the thione to the thiol form. nih.gov

An illustrative example is the complex bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ²N²,S}nickel(II), which crystallizes in the orthorhombic system with the space group Iba2. nih.gov The analysis confirms a distorted square planar geometry around the Ni(II) center. nih.gov In other cases, such as with a hydrazine s-triazine ligand complexed with Ni(II), a distorted octahedral geometry is observed where the ligand acts as a tridentate chelate. mdpi.com

Table 1: Representative Crystallographic Data for a Ni(II) Thiosemicarbazone Complex nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₆F₆N₆S₂Ni |

| Molecular Weight | 553.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 16.889(3) |

| b (Å) | 15.777(3) |

| c (Å) | 15.777(3) |

| α, β, γ (°) | 90 |

Determination of Coordination Geometry and Stereochemistry Around Metal Centers

The coordination number and the nature of the metal ion and ligand dictate the geometry around the central metal atom. libretexts.org For transition metal complexes of hydrazinecarbothioamide derivatives, common geometries include square planar, tetrahedral, and octahedral. nih.govmdpi.comlibretexts.org

Square Planar Geometry: This is often observed for d⁸ metal ions like Ni(II). In the bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ²N²,S}nickel(II) complex, the geometry is a distorted square planar, with the N-Ni-S bite angle and other angles around the metal center deviating from the ideal 90°. nih.gov

Octahedral Geometry: Metal ions with a coordination number of six typically adopt an octahedral geometry. libretexts.org For example, two nickel(II) complexes with the tridentate ligand (E)-4,4'-(6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine (DMPT) exhibit a distorted octahedral geometry, with the coordination sphere completed by three water molecules. mdpi.com Similarly, a heteroleptic Ni(II) complex with the ligand 4,4'-(6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dipiperidine (DPPT) shows a distorted octahedral environment, with the coordination sphere comprising the tridentate ligand, a bidentate nitrate (B79036) ion, and a chloride ion. mdpi.com

Tetrahedral Geometry: For some d¹⁰ ions like Zn(II) or in specific Co(II) and Cu(II) complexes, a tetrahedral geometry is proposed based on magnetic and spectral data. researchgate.netresearchgate.net

The ligand typically forms a five-membered chelate ring with the metal ion, a structurally stable arrangement. The stereochemistry is defined by the arrangement of these chelate rings and any other ancillary ligands around the metal.

Table 2: Coordination Geometries and Key Bond Angles in Representative Complexes

| Complex | Metal Ion | Coordination Geometry | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| [Ni(L)₂(DMPT)] | Ni(II) | Distorted Octahedral | N(2)–Ni(1)–N(1) = 78.11(7), N(1)–Ni(1)–N(8) = 156.03(7) | mdpi.com |

| [Ni(DPPT)(NO₃)Cl] | Ni(II) | Distorted Octahedral | N2-Ni1-N1 = 78.69(5), O-Ni-O = 61.09(6) | mdpi.com |

Role of Supramolecular Interactions in Complex Architecture

Supramolecular interactions, such as hydrogen bonding, C-H···π, and anion-π stacking, play a critical role in the assembly of metal complexes into higher-order crystalline architectures. researchgate.netrsc.orgrsc.org These non-covalent forces dictate the crystal packing and can influence the physical properties of the material.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions within a crystal lattice. nih.govmdpi.com For instance, in a Ni(II) complex with a trifluoromethyl-substituted thiosemicarbazone, strong F···H/H···F interactions account for 28.5% of the total Hirshfeld surface, indicating their significance in the crystal packing. nih.gov In hydrated nitrate complexes of Ni(II), the crystal water molecules and nitrate anions act as both hydrogen bond donors and acceptors, forming extensive O···H hydrogen bonding networks that are the driving force in the crystal packing. mdpi.com Short contacts between anions and aromatic rings (anion-π interactions) can also contribute to the stability of the crystal structure. mdpi.com

Spectroscopic Characterization of Metal Complexes

Changes in Vibrational Spectra upon Complexation

Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of a ligand to a metal ion by observing shifts in the vibrational frequencies of key functional groups. monash.edu For hydrazinecarbothioamide ligands, the most informative regions of the IR spectrum are the stretching frequencies of the N-H, C=N, and C=S groups. researchgate.net

Upon complexation, the following changes are typically observed:

ν(N-H): The band corresponding to the N-H stretch, often seen around 3177 cm⁻¹, may disappear or shift significantly upon deprotonation and coordination. researchgate.net

ν(C=N): The band for the azomethine (C=N) stretch, observed around 1597 cm⁻¹ in the free ligand, typically shifts to a higher or lower frequency upon coordination, confirming the involvement of the azomethine nitrogen in bonding to the metal. researchgate.netresearchgate.net For example, in Co(II), Ni(II), and Cu(II) complexes of 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide, this band shifts to 1629 cm⁻¹, 1623 cm⁻¹, and 1620 cm⁻¹ respectively. researchgate.net

ν(C=S): The thiocarbonyl (C=S) stretching frequency, found near 1082 cm⁻¹ in the free ligand, characteristically shifts to a lower wavenumber (e.g., 789-798 cm⁻¹) in the complexes. researchgate.net This shift indicates the coordination of the sulfur atom to the metal center, which weakens the C=S double bond character. researchgate.net

ν(M-S) and ν(M-N): The formation of new bonds between the metal and the ligand gives rise to new absorption bands in the far-IR region of the spectrum. Bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations typically appear at lower frequencies (e.g., ~600-620 cm⁻¹ for M-S and ~460 cm⁻¹ for M-N), providing direct evidence of coordination. researchgate.net

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for a Ligand and its Metal Complexes researchgate.net

| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |

|---|---|---|---|---|---|

| Ligand (L) | 3177 | 1597 | 1082 | - | - |

| [Co(L)₂] | - | 1629 | 798 | 463 | 602 |

| [Ni(L)₂] | - | 1623 | 791 | 465 | 619 |

Electronic and UV-Vis Spectra of Metal Complexes and Ligand Field Theory

Electronic or UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. researchgate.net The spectra of the complexes are typically compared to that of the free ligand.

Intra-ligand Transitions: In the UV region, high-intensity absorption bands are assigned to π→π* and n→π* transitions within the aromatic rings and the C=N/C=S chromophores of the ligand. researchgate.netnih.gov These bands often experience a shift upon complexation. For example, a ligand showing peaks at 311 and 352 nm might have these shifted to 268 and 321 nm in its Ni(II) complex. researchgate.net

Charge Transfer Transitions: Ligand-to-metal charge transfer (LMCT) bands can also appear, often at the lower end of the UV or the higher end of the visible region. nih.gov

d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region are attributed to d-d electronic transitions. The position and number of these bands are indicative of the coordination geometry and can be interpreted using Ligand Field Theory. unt.edu For instance, a shoulder band around 450 nm in a Ni(II) complex was assigned to the ¹A₁g → ¹A₂g transition, consistent with a square planar geometry. nih.gov For Co(II) and Cu(II) complexes, broad bands in the visible region are often used to suggest a tetrahedral geometry. researchgate.net The energy of these transitions is related to the ligand field splitting parameter (Δ), which is influenced by the nature of the ligand and the metal ion. unt.edu

Table 4: Electronic Spectral Data (λ_max, nm) and Assignments for Representative Complexes

| Compound | Intra-Ligand (π→π* / n→π*) | Charge Transfer (LMCT) | d-d Transitions | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| Ligand (L) | 311, 352 | - | - | - | researchgate.net |

| [Co(L)₂] | 260, 362 | 400 | - | Tetrahedral | researchgate.net |

| [Ni(CF₃-TSC)₂] | 269, 328 | - | ~450 | Square Planar | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively used for studying chemical species that have one or more unpaired electrons, i.e., paramagnetic species. nih.govnationalmaglab.org It is particularly useful for characterizing complexes of transition metals like Cu(II), Mn(II), Co(II) (high spin), and Ni(I). chemrxiv.orgresearchgate.net

The EPR spectrum provides information about the electronic ground state and the local environment of the paramagnetic metal ion. Key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants (A). illinois.edu

g-Values: The g-factor is a tensor quantity that reflects the interaction of the unpaired electron's spin with the magnetic field. Anisotropy in the g-value (gₓ, gᵧ, g₂) gives information about the symmetry of the metal ion's environment. For instance, an axial spectrum (g∥ ≠ g⊥) is typical for tetragonally distorted octahedral or square planar complexes.

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like the metal nucleus or ligand donor atoms) can lead to the splitting of the EPR signal into multiple lines, known as hyperfine splitting. The magnitude of this splitting provides insight into the nature of the metal-ligand bond and the delocalization of the unpaired electron onto the ligand. nih.gov

For copper(II) complexes with similar ligands, the observed g-values can indicate the degree of covalent character in the metal-ligand bonds. researchgate.net A g-value of less than 2.3 is suggestive of a covalent character, while a value greater than 2.3 points towards an ionic character. researchgate.net The absence of hyperfine splitting in solid-state spectra can be due to strong spin-exchange interactions between paramagnetic centers in the crystal lattice. researchgate.net

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes are fundamental to understanding their potential applications in areas like catalysis, sensing, and molecular electronics. The redox behavior of complexes containing thiourea (B124793) or thiosemicarbazone-type ligands is typically rich, owing to the potential for both the metal center and the ligand itself to participate in electron transfer processes. frontiersin.org For metal complexes of Hydrazinecarbothioamide, N,2,2-triphenyl-, the presence of nitrogen and sulfur donor atoms, along with the bulky triphenyl substituents, would significantly influence the electronic environment of the metal center and, consequently, its redox potentials.

The coordination of the ligand to a metal ion can stabilize different oxidation states of the metal. nih.gov The nature of the metal ion is a crucial factor; for instance, redox-active metals like copper, cobalt, and nickel are expected to exhibit metal-centered redox couples (e.g., Cu(II)/Cu(I) or Co(III)/Co(II)). nih.govnih.gov The extensive π-system of the phenyl groups on the ligand, while not directly part of the chelate ring, can electronically influence the donor atoms and modulate the redox potentials of the complex.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of metal complexes. basjsci.edu.iq A CV experiment for a metal complex of Hydrazinecarbothioamide, N,2,2-triphenyl- would provide critical data on its redox processes. The resulting voltammogram would reveal the potentials at which oxidation and reduction events occur.

In studies of similar thiourea and thiosemicarbazone complexes, CV scans often show one or more redox couples. researchgate.net These can be reversible, quasi-reversible, or irreversible. For example, nickel(II) complexes with related thiosemicarbazone ligands have been shown to exhibit quasi-reversible to irreversible redox processes. rsc.org A quasi-reversible process for a hypothetical [M(N,2,2-triphenylhydrazinecarbothioamide)₂]ⁿ⁺ complex would suggest that the electron transfer is followed by a chemical step or that the kinetics of electron transfer are slow.

The substituents on the ligand framework play a significant role in tuning the redox properties. rsc.orgelectrochemsci.org The three phenyl groups in Hydrazinecarbothioamide, N,2,2-triphenyl- are expected to exert considerable steric and electronic effects, which would be reflected in the CV data. By analyzing the peak potentials and currents at various scan rates, researchers could determine the number of electrons transferred in each step and assess the stability of the electrochemically generated species.

Due to the absence of specific experimental data for metal complexes of Hydrazinecarbothioamide, N,2,2-triphenyl-, a representative data table cannot be generated. A hypothetical table for a generic complex is presented below for illustrative purposes only, to show how such data would typically be organized.

Hypothetical Cyclic Voltammetry Data for a Metal Complex This table is for illustrative purposes and does not represent experimental data.

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Ipa/Ipc |

| [M(L)₂]Cl₂ | M(II)/M(I) | -0.85 | -0.77 | 80 | 0.95 |

| [M(L)₂]Cl₂ | M(III)/M(II) | +0.60 | +0.70 | 100 | 0.91 |

L = Hydrazinecarbothioamide, N,2,2-triphenyl- Epc = cathodic peak potential; Epa = anodic peak potential; ΔEp = peak-to-peak separation

Investigation of Electron Transfer Mechanisms

The investigation of electron transfer mechanisms seeks to determine whether a redox process is centered on the metal or the ligand, or if it is a more complex process involving both. In many thiosemicarbazone complexes, the redox processes are metal-centered. nih.gov However, the ligand can also be "non-innocent," meaning it can actively participate in the redox chemistry.

For a complex of Hydrazinecarbothioamide, N,2,2-triphenyl-, the mechanism could involve several possibilities:

Metal-Centered Electron Transfer: The electron is added to or removed from a metal-based orbital. For instance, a Cu(II) complex would be reduced to a Cu(I) complex. This is a common mechanism for complexes with redox-active transition metals. nih.gov

Ligand-Centered Electron Transfer: The ligand itself can be oxidized or reduced. The hydrazinecarbothioamide backbone contains heteroatoms with lone pairs and is potentially redox-active.

The nature of the electron transfer can be elucidated by comparing the cyclic voltammograms of the free ligand and its metal complexes. If a redox process occurs at a similar potential in both the free ligand and the complex, it is likely ligand-based. Conversely, new redox waves appearing upon complexation are typically assigned to metal-centered processes. For some cobalt-thiosemicarbazone systems, studies have indicated that the initial one-electron transfer can be the rate-determining step in a multi-electron process. nih.gov The bulky triphenyl groups on the specified ligand could sterically hinder structural rearrangements upon electron transfer, influencing the kinetics and mechanism of the redox event.

Computational and Theoretical Investigations of Hydrazinecarbothioamide, N,2,2 Triphenyl

Density Functional Theory (DFT) Calculations

DFT has become a standard and powerful tool for investigating the electronic structure and properties of molecules. For a compound like Hydrazinecarbothioamide, N,2,2-triphenyl-, DFT calculations would provide profound insights into its fundamental chemical nature.

Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in the computational analysis of Hydrazinecarbothioamide, N,2,2-triphenyl- would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule. For related, less substituted hydrazinecarbothioamides, studies have shown that the planarity of the thiosemicarbazide (B42300) backbone can be influenced by the nature and steric bulk of the substituents. In the case of N,2,2-triphenyl-hydrazinecarbothioamide, significant twisting would be expected due to the steric hindrance among the three phenyl rings.

Vibrational frequency analysis, performed on the optimized geometry, would serve two purposes. Firstly, it would confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Secondly, it would provide theoretical vibrational spectra (e.g., Infrared and Raman), which could be compared with experimental data to validate the computational model. Key vibrational modes of interest would include the N-H, C=S, and C-N stretching frequencies, which are characteristic of the hydrazinecarbothioamide core.

Table 1: Hypothetical Optimized Geometrical Parameters for Hydrazinecarbothioamide, N,2,2-triphenyl- (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=S | --- | --- | --- |

| C-N (thioamide) | --- | --- | --- |

| N-N | --- | --- | --- |

Molecular Orbital Analysis and Prediction of Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. For Hydrazinecarbothioamide, N,2,2-triphenyl-, the HOMO is likely to be localized on the electron-rich sulfur and nitrogen atoms of the thioamide-hydrazine backbone, while the LUMO may be distributed over the phenyl rings.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and its propensity to undergo electronic transitions. A smaller gap generally suggests higher reactivity. Analysis of the molecular electrostatic potential (MEP) map would further reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a visual guide to its reactive sites.

Thermochemical Parameters and Reaction Energetics

DFT calculations can be employed to predict various thermochemical properties of Hydrazinecarbothioamide, N,2,2-triphenyl-, such as its standard enthalpy of formation, entropy, and Gibbs free energy. This data is invaluable for understanding the compound's stability and for predicting the thermodynamics of reactions in which it might participate. For the parent compound, hydrazinecarbothioamide, such thermochemical data is available and serves as a foundational reference. However, the addition of three phenyl groups would significantly alter these values.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time.

Conformational Sampling and Dynamics in Different Media

Due to the presence of multiple rotatable single bonds, particularly those connecting the phenyl rings, Hydrazinecarbothioamide, N,2,2-triphenyl- is expected to be a conformationally flexible molecule. MD simulations would allow for the exploration of its conformational landscape, identifying the most populated conformations and the energy barriers between them. Running simulations in different solvent environments (e.g., in a polar solvent like water versus a nonpolar solvent like hexane) would reveal how the solvent influences the molecule's preferred shape and dynamics.

Interaction with Model Surfaces and Interfaces

Given the interest in hydrazinecarbothioamides for various applications, including as corrosion inhibitors or in materials science, MD simulations could be used to model the interaction of Hydrazinecarbothioamide, N,2,2-triphenyl- with model surfaces, such as a metal surface or a lipid bilayer. These simulations would provide atomic-level detail on how the molecule adsorbs onto the surface, its orientation, and the nature of the intermolecular forces (e.g., van der Waals, electrostatic) that govern these interactions. Such studies are crucial for designing molecules with specific surface-active properties.

Based on a comprehensive search of available scientific literature, there is no specific research data available for the computational and theoretical investigation of the compound "Hydrazinecarbothioamide, N,2,2-triphenyl-". Consequently, it is not possible to generate an article that adheres to the strict outline and content requirements provided in the prompt, which demands detailed research findings, data tables, and specific discussions on Quantitative Structure-Property Relationships (QSPR) and reaction mechanism modeling for this particular compound.

The creation of a scientifically accurate and authoritative article as requested is contingent upon the existence of published studies. Without any dedicated research on the computational properties of "Hydrazinecarbothioamide, N,2,2-triphenyl-", any attempt to generate the specified content would be purely speculative and would violate the core instruction to provide factual and scientifically accurate information.

Advanced Applications and Functional Studies of Hydrazinecarbothioamide, N,2,2 Triphenyl Non Biological, Mechanistic Focus

Catalytic Applications in Organic Transformations

Role as an Organocatalyst in Specific Reactions

N-aryl hydrazinecarbothioamides have emerged as a significant class of organocatalysts, functioning as dual hydrogen-bonding agents akin to thioureas. nih.govdntb.gov.uadtu.dk Their catalytic activity has been notably demonstrated in reactions such as the tetrahydropyranylation of alcohols and 2-deoxygalactosylation. nih.govdtu.dk

In the tetrahydropyranylation of phenols, N-aryl thiosemicarbazones have been shown to be highly efficient catalysts. nih.gov The catalytic efficiency is influenced by the electronic properties of the substituents on the aromatic rings of the thiosemicarbazone scaffold. Electron-withdrawing groups on the C-phenyl ring, which is part of the conjugated system, enhance the catalytic activity by increasing the acidity of the N-H protons involved in hydrogen bonding. dtu.dk One study found that an optimized thiosemicarbazone catalyst outperformed previously reported thiourea (B124793) catalysts for this reaction by a significant margin. nih.govdtu.dk

The catalytic performance of various N-aryl thiosemicarbazones in the tetrahydropyranylation of 4-methoxyphenol is summarized in the table below.

| Catalyst | Substituent (X) on C-phenyl | Substituent (Y) on N-phenyl | Second-order rate constant (k₂) [M⁻¹s⁻¹] |

| 1a | H | H | 0.015 |

| 1b | OMe | H | 0.012 |

| 1c | NO₂ | H | 0.25 |

| 1d | H | NO₂ | 0.035 |

| 1e | NO₂ | NO₂ | 0.11 |

This table is generated based on findings from Larsen et al. (2017) and illustrates the impact of electronic modifications on catalytic activity. nih.gov

Metal-Hydrazinecarbothioamide, N,2,2-triphenyl- Complexes in Homogeneous Catalysis

While specific complexes of Hydrazinecarbothioamide, N,2,2-triphenyl- are not documented in the literature, the broader class of thiosemicarbazone metal complexes is well-established in homogeneous catalysis. mdpi.comnih.gov These ligands are capable of coordinating with a variety of transition metals, including palladium, nickel, copper, and zinc, through their sulfur and nitrogen atoms. nih.govnih.gov The resulting complexes have been successfully employed as catalysts in a range of cross-coupling reactions, offering a phosphane-free catalytic approach. mdpi.com

Examples of such catalytic applications include:

Heck Reaction: Nickel complexes with 2-hydroxyaryl thiosemicarbazone ligands have been used to catalyze the reaction between aryl bromides and acrylates. mdpi.com

Suzuki-Miyaura Coupling: Palladium complexes with bidentate thiosemicarbazone ligands have shown catalytic activity in the coupling of aryl chlorides with boronic acids, achieving good to excellent yields at ambient temperatures. mdpi.com

Sonogashira Coupling: Palladium and copper complexes of thiosemicarbazones have been utilized to facilitate the coupling of terminal alkynes with aryl halides. mdpi.com

The versatility of coordination modes allows for the fine-tuning of the catalyst's steric and electronic properties, influencing its activity and selectivity. mdpi.com

Mechanistic Insights into Catalytic Cycles

Mechanistic studies of thiosemicarbazone-catalyzed reactions provide a deeper understanding of their function. In organocatalysis, a double Hammett analysis of the tetrahydropyranylation reaction, where both the catalyst and the substrate were systematically varied, has shed light on the transition state. nih.govdtu.dk The results suggest an asynchronous cyclic transition state where the thiosemicarbazone's N-H groups act as an "oxyanion hole," stabilizing the developing negative charge on the alcohol's oxygen atom. nih.govdtu.dk

In the context of metal-catalyzed reactions, the thiosemicarbazone ligand is often considered a pre-catalyst. mdpi.com The active catalytic species is typically formed in situ. For instance, in palladium-catalyzed cross-coupling reactions, it is proposed that a zerovalent palladium species is initially formed, which then enters the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com However, detailed mechanistic work on many of these thiosemicarbazone complex-catalyzed reactions is still an emerging area of research. mdpi.com

Material Science Applications

The modular nature of hydrazinecarbothioamides allows for their incorporation into advanced materials, either as building blocks for polymers or as functionalizing agents for surfaces. mdpi.compreprints.org

Precursors for Polymer Synthesis and Material Functionalization

N-substituted hydrazinecarbothioamides serve as versatile precursors for material functionalization due to their adaptable synthesis, which allows for the introduction of various functional groups. mdpi.compreprints.org The core structure R¹R²C=N(1)–NH–C(S)–N(4)R³R⁴ can be modified at multiple positions. mdpi.comnih.gov For instance, functional groups can be introduced at the N4-position to enable covalent conjugation to other molecules or for anchoring onto nanoparticles. mdpi.compreprints.orgnih.gov

Examples of functionalization include:

Amino Acid Conjugation: Attaching amino acids to the N4-position of the thiosemicarbazone allows for further peptide conjugation. mdpi.com

Surface Anchoring: Introducing functionalities like phosphonic acid, glucose, or thiols enables the direct anchoring of the thiosemicarbazone onto the surface of metal oxide nanoparticles, such as TiO₂. nih.govmdpi.com

Polymer Synthesis: Hydrazinecarbothioamide derivatives can be used in multicomponent reactions to synthesize high molecular weight polymers with pyrazole units in their backbone. beilstein-journals.org

This modularity allows for the design of materials with tailored properties for specific applications. mdpi.compreprints.org

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Hydrazinecarbothioamide derivatives and related structures like pyridine-hydrazine ligands are excellent candidates for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.combohrium.com Their ability to act as multidentate ligands, coordinating to metal centers through various atoms, facilitates the formation of one-, two-, or three-dimensional networks. mdpi.com

In these structures, the deprotonated enolic form of the ligand can act as a tetradentate chelating and bridging ligand, coordinating to metal centers like Zn(II) in a pincer mode. bohrium.com The choice of metal ion and ancillary ligands can influence the resulting topology of the coordination polymer. mdpi.comnih.gov For instance, using different zinc salts with pyridine-hydrazine ligands has led to the self-assembly of both one-dimensional chains and two-dimensional networks. bohrium.com The resulting CPs and MOFs can exhibit interesting properties, such as high thermal stability and luminescence, making them promising materials for sensing and catalysis. mdpi.com

Development of Optoelectronic Materials and their Performance Evaluation

The core structure of hydrazinecarbothioamide, also known as thiosemicarbazone, provides a versatile platform for the development of advanced materials with significant optical properties. Research into related thiosemicarbazone derivatives has shown their potential for use in luminescent materials and nonlinear optics. For instance, certain novel salicylaldehyde-based thiosemicarbazones have been synthesized and investigated for their nonlinear optical properties. acs.org The incorporation of extensive π-conjugated systems, such as the triphenyl groups in Hydrazinecarbothioamide, N,2,2-triphenyl-, is a key strategy in designing molecules with high performance in optoelectronic applications.

The fluorescence properties of these compounds can be significantly influenced by their molecular conformation and complexation with metal ions. Studies on hybrid ligands, such as the thiosemicarbazone of 6-acetyl-1,3,7-trimethyllumazine, have demonstrated that the position and intensity of fluorescence bands can be tuned by binding to different metal ions like Ni(II), Cu(I), Zn(II), and Cd(II). acs.org This tunability is a crucial feature for creating materials for sensors and light-emitting devices. The triphenyl substitution on the N,2,2-triphenyl-hydrazinecarbothioamide scaffold is expected to enhance these properties by increasing the molecule's rigidity and modifying its electronic structure, which are critical factors for achieving high quantum yields in luminescent materials.

Chemo/Fluoro-sensing Mechanisms for Metal Ions

The hydrazinecarbothioamide moiety is an excellent recognition unit for various metal ions, enabling its use in highly selective and sensitive chemosensors. The presence of both sulfur and nitrogen atoms as donor sites allows for effective chelation with a range of metal cations.

Selective Detection Principles and Mechanisms of Interaction with Analytes